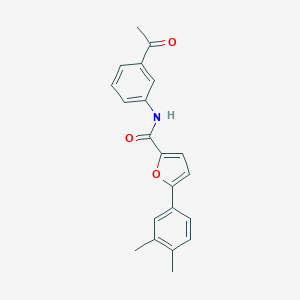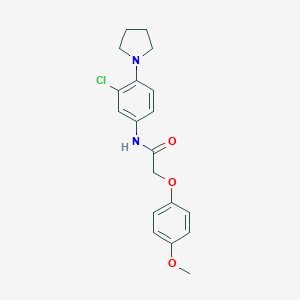![molecular formula C17H26ClN3O B244384 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, commonly known as CEP-1347, is a small molecule that has been explored for its potential therapeutic applications in neurodegenerative diseases. CEP-1347 is a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis.
Mechanism of Action
CEP-1347 exerts its neuroprotective effects by inhibiting the N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide signaling pathway. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is a stress-activated protein kinase that plays a critical role in neuronal apoptosis and inflammation. Inhibition of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide by CEP-1347 prevents the activation of downstream pro-apoptotic and pro-inflammatory signaling pathways, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the inhibition of oxidative stress and inflammation, the preservation of mitochondrial function, and the modulation of neurotransmitter systems. CEP-1347 has also been shown to improve synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
CEP-1347 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for direct targeting of the central nervous system. It is also relatively stable and has a long half-life, allowing for sustained neuroprotection. However, CEP-1347 has some limitations as well. It has low solubility in water, which can make formulation and delivery challenging. It also has some off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on CEP-1347. One area of interest is the development of more potent and selective N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide inhibitors that can overcome some of the limitations of CEP-1347. Another direction is the exploration of combination therapies that target multiple pathways involved in neurodegeneration. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of CEP-1347 in humans.
Synthesis Methods
CEP-1347 can be synthesized using a multi-step synthetic route that involves the reaction of 3-chloro-2-nitroaniline with 4-ethylpiperazine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2,2-dimethylpropionyl chloride to yield the final product, CEP-1347.
Scientific Research Applications
CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Preclinical studies have shown that CEP-1347 can protect neurons from oxidative stress, inflammation, and apoptosis, which are key pathological features of neurodegenerative disorders. CEP-1347 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
properties
Molecular Formula |
C17H26ClN3O |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H26ClN3O/c1-5-20-9-11-21(12-10-20)15-13(18)7-6-8-14(15)19-16(22)17(2,3)4/h6-8H,5,9-12H2,1-4H3,(H,19,22) |
InChI Key |
BCWADAOPZPTHMT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)